3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine
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Overview
Description
3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a methanesulfonyl group, a naphthalene ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine typically involves multiple steps, starting with the preparation of the furan-2-yl methanesulfonyl precursor and the naphthalene-1-carbonyl azetidine precursor. These precursors are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, naphthalene derivatives, and azetidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The methanesulfonyl group can be reduced to a methyl group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the methanesulfonyl group can yield methyl-substituted azetidine derivatives .
Scientific Research Applications
3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring, methanesulfonyl group, and naphthalene ring each contribute to the compound’s overall activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[(furan-2-yl)methanesulfonyl]-1-(thiophene-3-carbonyl)azetidine
- 3-[(furan-2-yl)methanesulfonyl]-1-[(1E)-2-phenylethenesulfonyl]azetidine
Uniqueness
3-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)azetidine is unique due to its combination of a furan ring, methanesulfonyl group, naphthalene ring, and azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-19(18-9-3-6-14-5-1-2-8-17(14)18)20-11-16(12-20)25(22,23)13-15-7-4-10-24-15/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLLOUGBUPHKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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